molecular formula C15H17FN4O2 B2891921 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251610-00-0

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2891921
CAS No.: 1251610-00-0
M. Wt: 304.325
InChI Key: WXKABGXSCIPNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a fascinating organic molecule with various potential applications. Its unique structure, featuring both a pyrimidine ring and a fluorobenzyl moiety, makes it an attractive candidate for numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. Here's a simplified version of one potential route:

  • Synthesis of pyrimidine core: Starting from readily available compounds like acetylacetone and guanidine, the pyrimidine ring is formed through condensation and cyclization reactions under acidic or basic conditions.

  • Functional group modification: Introduction of the amino, oxo, and dimethyl substituents to the pyrimidine core is achieved using specific reagents and catalysts.

  • Coupling with 4-fluorobenzylamine: The final step involves the acylation reaction between the pyrimidine derivative and 4-fluorobenzylamine in the presence of a coupling agent like EDC or DCC.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be optimized for scalability and cost-effectiveness. This might involve:

  • Continuous flow chemistry for better control and efficiency.

  • Use of microwave-assisted synthesis to reduce reaction times.

  • Implementation of catalytic processes to minimize waste and improve yields.

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents can lead to further oxidation of the dimethyl or amino groups.

  • Reduction: Reducing agents can modify the oxo group or other electrophilic sites.

  • Substitution: Halogenation, alkylation, or acylation reactions can occur on the pyrimidine or benzyl rings.

Common Reagents and Conditions:
  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reactions: Halogenating agents like NBS, alkylating agents like methyl iodide.

Major Products Formed: The major products will depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce new functional groups onto the molecule.

Scientific Research Applications

Chemistry:

  • 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can serve as a building block for more complex molecules.

  • Used in the development of new synthetic methodologies and reaction mechanisms.

Biology:
  • May act as a probe for exploring biological pathways involving pyrimidine derivatives.

Medicine:
  • The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

  • Potential use as an anticancer or antiviral agent due to its interaction with cellular targets.

Industry:
  • Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to inhibit or modify biological processes. The fluorobenzyl moiety adds specificity and enhances binding affinity, making it a potent agent in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-benzylacetamide: Lacks the fluorine atom, which may reduce its potency and specificity.

  • 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-chlorobenzyl)acetamide: Substituting fluorine with chlorine can alter the compound's reactivity and biological activity.

  • 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylbenzyl)acetamide: Introduction of a methyl group instead of fluorine may affect the compound's pharmacokinetics.

Uniqueness:
  • The presence of the fluorine atom enhances the compound's lipophilicity, increasing its ability to cross cell membranes.

  • The combination of the pyrimidine ring and fluorobenzyl group provides a unique scaffold for drug design and development.

This detailed analysis of 2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide showcases its potential and significance across various fields. Whether it's for synthetic chemistry, biological studies, medical research, or industrial applications, this compound holds promise for future discoveries and innovations.

Properties

IUPAC Name

2-(2-amino-4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-9-10(2)19-15(17)20(14(9)22)8-13(21)18-7-11-3-5-12(16)6-4-11/h3-6H,7-8H2,1-2H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKABGXSCIPNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC=C(C=C2)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.